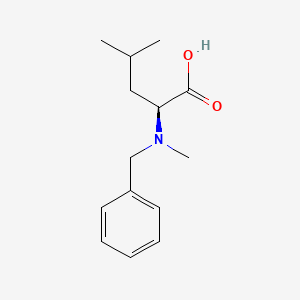

L-Leucine, N-methyl-N-(phenylmethyl)-

Descripción general

Descripción

L-Leucine, N-methyl-N-(phenylmethyl)-, is a non-essential amino acid, meaning it can be synthesized naturally within the body. It is an important building block of proteins, and is one of the branched-chain amino acids (BCAAs). BCAAs are essential for the growth, repair, and maintenance of muscle tissue, and are also important for energy metabolism. L-Leucine is found in many foods, such as dairy, meat, and legumes. It is also available as a dietary supplement, and is used for a variety of purposes, including muscle building, weight loss, and energy production.

Mecanismo De Acción

L-Leucine works by activating the mTOR pathway, which is a cellular pathway involved in protein synthesis. It also increases the production of insulin-like growth factor-1 (IGF-1), which is an important hormone for muscle growth and repair. Additionally, L-Leucine activates the AMPK pathway, which is involved in energy metabolism.

Biochemical and Physiological Effects

L-Leucine has been found to have a number of beneficial effects on the body. It has been found to increase muscle protein synthesis, reduce fatigue during exercise, and improve mental clarity. Additionally, it has been found to reduce the risk of certain diseases, such as type 2 diabetes and cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of L-Leucine in laboratory experiments has a number of advantages. It is relatively inexpensive, and is readily available in many forms, such as powder, liquid, and tablets. Additionally, it is easy to administer, and has a low risk of side effects. The main limitation of using L-Leucine in laboratory experiments is that it is difficult to measure its effects accurately, due to the fact that it is a naturally occurring substance.

Direcciones Futuras

The potential applications of L-Leucine are vast and varied. Further research is needed to explore its effects on muscle growth and repair, as well as its potential to reduce fatigue and improve mental clarity. Additionally, further research is needed to investigate its potential to reduce the risk of certain diseases, such as type 2 diabetes and cancer. Additionally, further research is needed to explore its potential to improve insulin sensitivity and glucose uptake. Finally, further research is needed to explore its potential to reduce the risk of certain types of cancer.

Métodos De Síntesis

L-Leucine can be synthesized from other compounds, such as ethanol, acetone, and ethyl acetate. The synthesis of L-Leucine involves the use of a catalyst, such as palladium, to reduce the double bond of a molecule of ethyl acetate. The resulting product is then reacted with ammonia and a reducing agent, such as zinc, to form L-Leucine. This process is known as the Strecker synthesis.

Aplicaciones Científicas De Investigación

L-Leucine has been studied extensively in the scientific community. It has been found to have a number of beneficial effects on the body, including increased muscle growth and improved exercise performance. It has also been studied for its potential to reduce fatigue, improve mental clarity, and reduce the risk of certain diseases. Additionally, L-Leucine has been investigated for its ability to improve insulin sensitivity and glucose uptake, as well as its potential to reduce the risk of certain cancers.

Propiedades

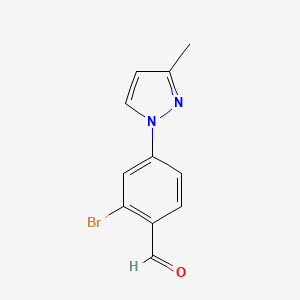

IUPAC Name |

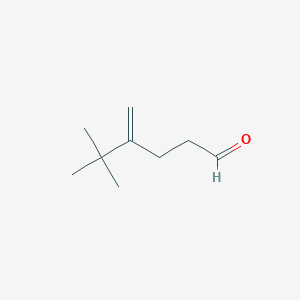

(2S)-2-[benzyl(methyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-11(2)9-13(14(16)17)15(3)10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,17)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMANSRYJGUIRIZ-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448886 | |

| Record name | L-Leucine, N-methyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Leucine, N-methyl-N-(phenylmethyl)- | |

CAS RN |

60643-14-3 | |

| Record name | L-Leucine, N-methyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6599282.png)

![phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate](/img/structure/B6599314.png)

![1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine](/img/structure/B6599325.png)

![N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B6599331.png)

![2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide](/img/structure/B6599349.png)

![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)